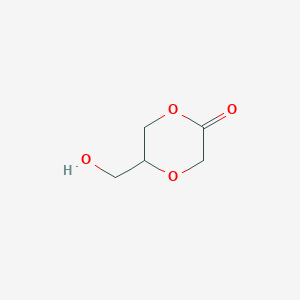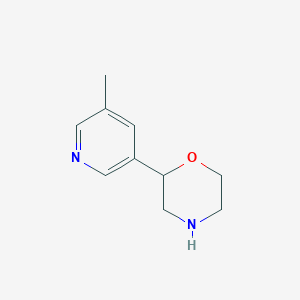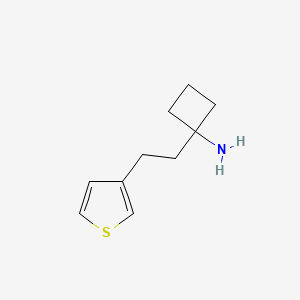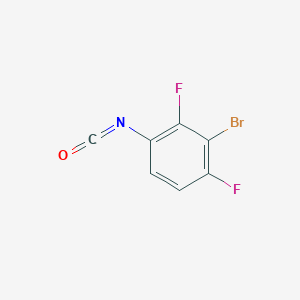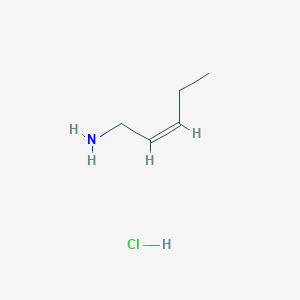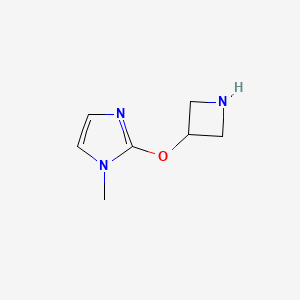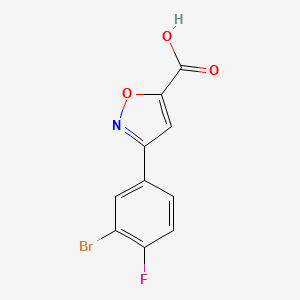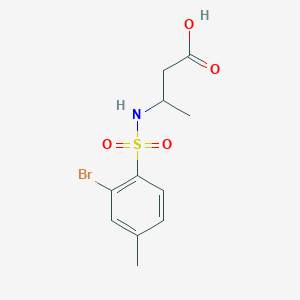![molecular formula C14H17N3O B15318590 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine under appropriate conditions. One common method includes:
Starting Materials: 1-phenyl-1H-pyrazol-4-ol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxides . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Another structural analog with a different substitution pattern on the benzene ring.
Uniqueness
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to its combination of a piperidine ring and a phenyl-pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
4-(1-phenylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 |
InChI-Schlüssel |
WYCSOMKKEIRBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)
